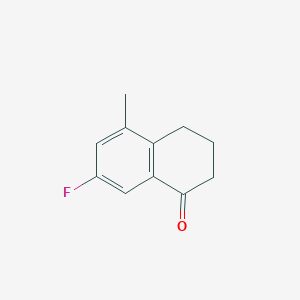

7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

Description

Structural Profile and IUPAC Nomenclature

The molecular formula of this compound is C₁₁H₁₁FO , derived from the parent structure 1-tetralone (C₁₀H₁₀O) with two substituents: a fluorine atom at position 7 and a methyl group at position 5. The IUPAC name follows systematic numbering, prioritizing the ketone group at position 1. The "3,4-dihydro" designation indicates partial saturation of the second ring, reducing it to a single double bond between carbons 3 and 4.

The structural features of this compound align with related fluorinated tetralones, such as 7-fluoro-1-tetralone (C₁₀H₉FO) and 5-methyl-1-tetralone (C₁₁H₁₂O). A comparative analysis of substituent effects reveals that the fluorine atom introduces electronegativity, polarizing the aromatic system, while the methyl group enhances steric bulk at position 5.

| Property | This compound | 7-Fluoro-1-Tetralone | 5-Methyl-1-Tetralone |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₁FO | C₁₀H₉FO | C₁₁H₁₂O |

| Molecular Weight (g/mol) | 178.21 | 164.18 | 160.21 |

| Substituents | 7-F, 5-CH₃ | 7-F | 5-CH₃ |

Historical Context in Organic Chemistry Research

Fluorinated tetralones emerged as critical intermediates in the mid-20th century, particularly in synthesizing bioactive molecules. While this compound itself lacks a documented synthesis date, its structural analogs, such as Exatecan Intermediate 6 (N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, CAS 143655-58-7), highlight its role in medicinal chemistry. The introduction of fluorine into tetralone systems gained prominence in the 1980s, driven by efforts to optimize pharmacokinetic properties in drug candidates.

The compound’s partially saturated ring system reflects historical trends in modifying tetralin scaffolds to balance aromatic stability and conformational flexibility. For instance, 5-methyl-1-tetralone (CAS 6939-35-1), first reported in the 1960s, demonstrated the utility of alkyl-substituted tetralones in fragrance and polymer chemistry. Fluorine incorporation, as seen in 7-fluoro-1-tetralone (CAS 2840-44-0), further expanded applications to antitumor and antiviral agents.

Position Within Fluorinated Tetralin Derivatives

This compound occupies a niche within fluorinated tetralin derivatives, distinguished by its dual substitution pattern. Compared to 6-fluoro-1-tetralone (CAS 703-67-3) and 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one (CAS 110931-79-8), this compound’s methyl group at position 5 introduces steric effects that influence ring puckering and intermolecular interactions.

Electronically, the fluorine atom at position 7 withdraws electron density via inductive effects, rendering the carbonyl group at position 1 more electrophilic. This property is exploited in nucleophilic acyl substitution reactions, a common pathway for functionalizing tetralone scaffolds. The methyl group, conversely, donates electron density through hyperconjugation, creating a nuanced electronic landscape that impacts reactivity and solubility.

Properties

Molecular Formula |

C11H11FO |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

7-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H11FO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3 |

InChI Key |

UPPQBXSFXYIUEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1CCCC2=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene derivatives that have the desired substituents.

Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions.

Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved using acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Amines, thiols, halides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 3,4-dihydronaphthalen-1(2H)-one, including 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one, exhibit significant anti-inflammatory properties. These compounds have been shown to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses .

Case Study:

A study synthesized 7-fluoro-3,4-dihydronaphthalen-1(2H)-one and examined its effects on neuroinflammation. The results indicated that the compound reduced neuroinflammatory markers in vitro, suggesting potential therapeutic applications for neurodegenerative diseases .

2. Antitumor Activity

The compound has also been investigated for its antitumor effects. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study:

In a recent experiment, a series of 3,4-dihydronaphthalen-1(2H)-one derivatives were tested for their cytotoxicity against breast cancer cells. The findings revealed that modifications at the fluorine position significantly enhanced their anticancer activity compared to non-fluorinated analogs .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Band Gap | ~2.1 eV |

| Conductivity | Moderate |

| Stability | High |

Environmental Applications

1. Environmental Remediation

Research indicates that compounds like this compound can be effective in the remediation of contaminated water sources due to their solubility and reactivity with various pollutants.

Case Study:

A study evaluated the compound's ability to degrade organic pollutants in aqueous solutions. Results showed that it could effectively reduce concentrations of specific contaminants under UV irradiation conditions, highlighting its potential use in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, the fluorine atom can interact with enzymes and receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Fluorine vs. Other Halogens

- 7-Fluoro Derivatives : Fluorination at position 7 (e.g., 7-fluoro-2-(4-methoxybenzylidene)-DHN) improves metabolic stability and reduces toxicity compared to chlorine or bromine analogs. For example, 6m (a fluorinated DHN derivative) demonstrated potent NF-κB inhibition (IC₅₀ = 1.2 µM) with low cytotoxicity .

- 7-Bromo Derivatives : Bromine increases molecular weight and polarizability, enhancing hydrophobic interactions. (E)-7-bromo-2-(4-methoxybenzylidene)-DHN showed antineoplastic activity against HepG2 cells (IC₅₀ = 8.7 µM) but higher cytotoxicity than fluorinated analogs .

- 5,7-Difluoro Derivatives : The 5,7-difluoro-DHN derivative (C₁₀H₆F₂O) exhibits increased aromatic stability and is used as an intermediate in agrochemicals, though its bioactivity remains understudied .

Methyl vs. Methoxy Substituents

- 7-Methoxy Derivatives: Methoxy groups (e.g., 7-methoxy-2-(4-morpholinobenzylidene)-DHN) increase hydrogen-bonding capacity, improving solubility but reducing cell permeability compared to methyl or halogen substituents .

Key Research Findings

- Anti-Inflammatory Activity : Fluorinated DHN derivatives, including the target compound, show promise in targeting NF-κB and COX-2 pathways, critical in neuroinflammatory and degenerative diseases .

- Anticancer Potential: Brominated analogs demonstrate cytotoxicity against cancer cells, though fluorinated derivatives balance potency and safety better .

- Agrochemical Applications : Difluoro-DHN derivatives serve as intermediates in pesticides and dyes, leveraging fluorine’s stability .

Biological Activity

7-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 1935209-55-4) is a fluorinated derivative of 3,4-dihydronaphthalen-1(2H)-one, notable for its diverse biological activities. This compound features a fluorine atom at the 7-position and a methyl group at the 5-position of the naphthalene ring, contributing to its unique pharmacological properties. The molecular formula is , and it is characterized by a ketone functional group which enhances its reactivity in biological systems.

Anti-inflammatory Properties

Research indicates that derivatives of 3,4-dihydronaphthalen-1(2H)-one, including this compound, exhibit significant anti-inflammatory activities . These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide in various cellular models. The presence of the fluorine atom enhances interaction with biological targets due to its electronegative nature, potentially increasing therapeutic efficacy.

The compound has been observed to modulate key signaling pathways involved in inflammation. For instance, it inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses. This mechanism suggests its potential application in managing inflammatory conditions.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains and parasites:

- Antibacterial Activity : The compound exhibits activity against Staphylococcus aureus through interactions with virulence factors like clumping factor A. Molecular docking studies suggest strong binding interactions that may inhibit bacterial growth .

- Antiparasitic Activity : It has shown promising results against Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound displayed lower IC50 values compared to standard antimalarial drugs, indicating higher potency against chloroquine-resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structural features. The following table summarizes similar compounds and their characteristics:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | Fluorine at position 5 | 0.96 |

| 6,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one | Two fluorine atoms | 0.94 |

| 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one | Methyl group at position 4 | 0.93 |

| 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | Fluorine atoms at positions 5 and 7 | 0.96 |

| 4-Fluoro-2,3-dihydro-1H-inden-1-one | Fluorine at position 4 | 0.96 |

This table highlights the unique substitution pattern of this compound compared to other derivatives and underscores its distinct biological activity profile.

Study on Anti-inflammatory Effects

In a recent study published in MDPI journals, researchers investigated the anti-inflammatory effects of various naphthalene derivatives including our compound of interest. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro .

Antiparasitic Activity Assessment

Another study focused on evaluating the antiparasitic activity against Plasmodium falciparum strains. The compound was found to exhibit IC50 values significantly lower than those for chloroquine against both chloroquine-sensitive and resistant strains. This suggests that modifications to the naphthalene structure can lead to enhanced efficacy against drug-resistant malaria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.